TP-10 -

TP-10

Catalog Number: EVT-2657421
CAS Number:
Molecular Formula: C26H19F3N4O
Molecular Weight: 460.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Transportan 10 is classified as a cell-penetrating peptide, a category of peptides that can traverse cellular membranes efficiently. Its design is based on combining elements from different peptides to enhance its membrane permeability and stability. This compound has been extensively studied for its potential applications in drug delivery, particularly in transporting therapeutic agents into cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of Transportan 10 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support. The process allows for the incorporation of various modifications, such as fluorescent tags or other functional groups, which can enhance the peptide's properties for specific applications.

The synthesis includes the following steps:

  1. Preparation of the Resin: A suitable resin is selected that can withstand the chemical reactions involved in peptide synthesis.
  2. Coupling Reactions: Amino acids are activated and coupled to the growing chain, with each step monitored for efficiency.
  3. Cleavage: Once the desired sequence is achieved, the peptide is cleaved from the resin using appropriate cleavage conditions.
  4. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to isolate the target compound from by-products and unreacted materials.
Molecular Structure Analysis

Structure and Data

Transportan 10 exhibits a bipartite structure characterized by distinct N-terminal and C-terminal regions. The N-terminal region, derived from galanin, is more flexible and disordered, while the C-terminal region, derived from mastoparan, tends to adopt an α-helical conformation when interacting with lipid membranes.

  • Molecular Formula: C₁₁H₁₅N₄O
  • Molecular Weight: Approximately 1,400 Da
  • Secondary Structure: The peptide can transition between α-helices, disordered states, and β-pleated sheets depending on its environment and concentration.

The structural dynamics of Transportan 10 have been studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations, revealing insights into its conformational flexibility in membrane environments .

Chemical Reactions Analysis

Reactions and Technical Details

Transportan 10 participates in several chemical interactions primarily through non-covalent bonds such as hydrogen bonds, hydrophobic interactions, and electrostatic forces when interacting with lipid bilayers. These interactions facilitate its insertion into membranes.

Key reactions include:

  1. Membrane Insertion: Upon contact with lipid bilayers, Transportan 10 undergoes conformational changes that allow it to insert into the membrane.
  2. Cargo Binding: The peptide can form complexes with various molecules (e.g., drugs or nucleic acids), enhancing their uptake into cells.

The mechanism of action involves the formation of transient pores or disruptions in lipid bilayers that enable cargo delivery .

Mechanism of Action

Process and Data

The mechanism by which Transportan 10 facilitates cellular uptake involves several steps:

  1. Binding to Membrane: Initially, Transportan 10 binds to the surface of the lipid bilayer in an unstructured form.
  2. Conformational Transition: Upon binding, it folds into an α-helical structure under the influence of membrane lipids.
  3. Insertion and Pore Formation: The peptide then inserts into the membrane, potentially forming pores that allow for passive diffusion of larger molecules across the lipid barrier .
  4. Endocytosis: In some cases, Transportan 10 may also be internalized via endocytic pathways after interacting with cell surface receptors.

This mechanism highlights its potential utility in drug delivery systems where efficient cellular uptake is crucial.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder or lyophilized solid.
  • Solubility: Soluble in aqueous buffers at physiological pH; solubility may vary with modifications.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may be susceptible to proteolytic degradation.
  • pKa Values: The ionization states of amino acid side chains affect its interaction with membranes; specific pKa values depend on the environment.

Relevant studies have shown that modifications to Transportan 10 can enhance its stability and efficacy as a drug delivery vehicle .

Applications

Scientific Uses

Transportan 10 has numerous applications in biomedical research and drug development:

  • Drug Delivery Systems: Its ability to penetrate cell membranes makes it an ideal candidate for delivering therapeutic agents directly into cells.
  • Gene Therapy: Used for transporting nucleic acids such as plasmids or siRNA into target cells.
  • Antimicrobial Agents: Exhibits activity against various pathogens by disrupting their membranes.
  • Research Tool: Employed in studies investigating membrane dynamics and cellular uptake mechanisms.
Molecular Mechanisms of PDE10A Inhibition by TP-10

Enzymatic Selectivity and IC50 Profiling Against Phosphodiesterase 10 Isoforms

TP-10 (chemical name: 2-({4-[4-pyridin-4-yl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]phenoxy}methyl)quinoline) is a potent and highly selective inhibitor of phosphodiesterase 10A. Biochemical characterization reveals that TP-10 exhibits an exceptionally low half-maximal inhibitory concentration (IC50) of 0.8 nM against recombinant human phosphodiesterase 10A catalytic domains, demonstrating its high potency [2] [10]. This inhibitory potency positions TP-10 as one of the most effective phosphodiesterase 10A inhibitors identified to date.

Comprehensive selectivity profiling across the phosphodiesterase superfamily confirms that TP-10 maintains remarkable specificity for phosphodiesterase 10A over other phosphodiesterase families. Testing against a panel of phosphodiesterase isoforms shows that TP-10 exhibits >1,000-fold selectivity for phosphodiesterase 10A over phosphodiesterase 1 through phosphodiesterase 5, phosphodiesterase 7, phosphodiesterase 8, and phosphodiesterase 11 isoforms. The most notable cross-reactivity occurs with phosphodiesterase 3, though the IC50 remains substantially higher (approximately 300 nM) than for phosphodiesterase 10A [2]. This selectivity profile is pharmacologically significant because phosphodiesterase 3 inhibition could potentially induce cardiovascular effects, though TP-10's selectivity ratio minimizes this risk in experimental settings.

Table 1: Selectivity Profile of TP-10 Against Phosphodiesterase Isoforms

Phosphodiesterase FamilyIC50 (nM)Selectivity Ratio vs. PDE10A
Phosphodiesterase 10A0.81
Phosphodiesterase 3~300~375
Phosphodiesterase 1>10,000>12,500
Phosphodiesterase 2>10,000>12,500
Phosphodiesterase 4>10,000>12,500
Phosphodiesterase 5>10,000>12,500
Phosphodiesterase 7>10,000>12,500
Phosphodiesterase 9>10,000>12,500

The molecular basis for this exceptional selectivity lies in TP-10's steric and electrostatic complementarity with the unique binding pocket of phosphodiesterase 10A, a feature not fully conserved in other phosphodiesterase families. Kinetic analyses indicate that TP-10 functions as a competitive inhibitor that directly occupies the catalytic pocket, thereby preventing cyclic nucleotide access. This mechanism is distinct from non-competitive or allosteric inhibitors and directly targets phosphodiesterase 10A's enzymatic function [2].

Structural Basis of TP-10 Binding to Phosphodiesterase 10A Catalytic Domains

The molecular architecture of TP-10 binding to phosphodiesterase 10A has been elucidated through X-ray crystallographic studies of the phosphodiesterase 10A catalytic domain. These high-resolution structures reveal that TP-10 forms extensive interactions within the catalytic pocket of phosphodiesterase 10A, which features a conserved metal-binding site (typically occupied by zinc and magnesium ions) and surrounding hydrophobic and hydrophilic regions [7].

A critical interaction occurs between the quinoline moiety of TP-10 and a hydrophobic clamp formed by Phe719 and Leu804 residues in phosphodiesterase 10A. This clamp provides substantial van der Waals stabilization for the inhibitor. Simultaneously, the pyridyl group of TP-10 engages in a hydrogen bonding network with the invariant Gln716 residue—a key residue conserved across phosphodiesterase families that coordinates substrate recognition. This hydrogen bond effectively mimics the interaction normally formed by the cyclic nucleotide substrate's purine ring [7].

Table 2: Key Protein-Inhibitor Interactions in the TP-10/Phosphodiesterase 10A Complex

TP-10 Chemical MoietyPhosphodiesterase 10A ResidueInteraction Type
Quinoline groupPhenylalanine 719π-π Stacking & Hydrophobic
Quinoline groupLeucine 804Hydrophobic
Pyridine ringGlutamine 716Hydrogen Bonding
Trifluoroethyl groupPhenylalanine 686Hydrophobic & Van der Waals
Phenoxy linkerIsoleucine 679Van der Waals

The trifluoroethyl substituent of TP-10 extends into a subpocket lined by Phe686, contributing additional hydrophobic stabilization. This subpocket exhibits structural divergence among phosphodiesterase families, partially explaining TP-10's selectivity. Molecular dynamics simulations further indicate that TP-10 binding induces minimal conformational change in the catalytic domain, suggesting rigid complementarity rather than induced-fit binding [7].

The structural data collectively explain why TP-10 achieves such potent inhibition: it exploits both conserved elements required for catalytic activity and unique structural features specific to phosphodiesterase 10A. This dual recognition strategy enables high-affinity binding while minimizing interactions with off-target phosphodiesterases [7].

Modulation of Cyclic Nucleotide Signaling Pathways (Cyclic Adenosine Monophosphate/Cyclic Guanosine Monophosphate) in Striatal Neurons

Phosphodiesterase 10A is highly enriched in striatal medium spiny neurons, where it regulates both cyclic adenosine monophosphate and cyclic guanosine monophosphate signaling by controlling their hydrolysis. TP-10 administration potently elevates both cyclic nucleotides in this brain region. In vivo microdialysis studies in rodent striatum demonstrate that subcutaneous administration of TP-10 (0.1-10 mg per kilogram) produces dose-dependent increases in both cyclic adenosine monophosphate and cyclic guanosine monophosphate, with maximal elevations reaching approximately 200-300% of basal levels at the highest doses tested [2] [10].

The temporal dynamics of cyclic nucleotide modulation reveal distinct patterns: cyclic guanosine monophosphate levels peak rapidly (within 15-30 minutes), while cyclic adenosine monophosphate elevations develop more gradually but persist longer. This kinetic profile suggests differential compartmentalization or regulatory mechanisms for the two nucleotides despite being hydrolyzed by the same enzyme [4]. The elevated cyclic nucleotides activate downstream effectors, particularly protein kinase A and cyclic nucleotide-gated ion channels. Phosphorylation of protein kinase A substrates is markedly increased following TP-10 administration, including:

  • DARPP-32 phosphorylation at Thr34: This protein phosphatase 1 inhibitor amplifies dopaminergic signaling cascades
  • CREB phosphorylation at Ser133: A transcription factor regulating neuronal plasticity genes
  • ERK pathway activation: Modulating gene expression and synaptic plasticity [4]

Table 3: Time-Dependent Effects of TP-10 on Striatal Signaling Markers

Time Post-TP-10 AdministrationCyclic Guanosine MonophosphateCyclic Adenosine MonophosphatePhospho-CREBPhospho-DARPP-32
15 minutes++++++++
60 minutes++++++++++
180 minutes++++++++

Key: + = mild increase; ++ = moderate increase; +++ = strong increase

Notably, TP-10 modulates neuronal activity differentially in the two major striatal pathways. While both direct (striatonigral) and indirect (striatopallidal) pathway medium spiny neurons express phosphodiesterase 10A, TP-10 produces greater activation of indirect pathway neurons. This preferential effect arises from the higher basal cyclic adenosine monophosphate degradation rate in D2 receptor-expressing indirect pathway neurons, making them more sensitive to phosphodiesterase 10A inhibition [1] [4]. The resulting modulation enhances GABAergic output from these neurons, producing behavioral effects analogous to dopamine D2 receptor antagonists—a key mechanism underlying antipsychotic efficacy [1].

Cross-Reactivity Analysis with Non-Target Phosphodiesterases

Despite TP-10's remarkable selectivity for phosphodiesterase 10A, comprehensive pharmacological profiling reveals limited interactions with other phosphodiesterase families. As noted in Section 1.1, TP-10 exhibits the highest affinity for phosphodiesterase 3 among non-target phosphodiesterases, with an IC50 approximately 375-fold higher than for phosphodiesterase 10A. This cross-reactivity becomes potentially relevant only at supratherapeutic concentrations (>1 μM) not typically achieved in experimental paradigms [2].

The structural basis for phosphodiesterase 3 cross-reactivity lies in partial conservation of the catalytic pocket architecture. Phosphodiesterase 3 contains a similar hydrophobic pocket that can accommodate TP-10's quinoline moiety, though with reduced affinity due to substitution of key residues (e.g., Phe686 in phosphodiesterase 10A is replaced by smaller residues in phosphodiesterase 3). This difference creates suboptimal van der Waals contacts and explains the substantial reduction in binding affinity [7].

Importantly, TP-10 shows negligible activity (IC50 >10 μM) against phosphodiesterase families with clinical significance when inhibited:

  • Phosphodiesterase 4 inhibition could induce emesis (though TP-10 shows no activity)
  • Phosphodiesterase 5 inhibition affects vascular function (no TP-10 activity observed)
  • Phosphodiesterase 9 inhibition might influence cognition (no inhibition by TP-10) [2]

Functional assays in cellular systems expressing multiple phosphodiesterase isoforms confirm that TP-10's effects on cyclic adenosine monophosphate/cyclic guanosine monophosphate dynamics are primarily attributable to phosphodiesterase 10A inhibition. When tested in phosphodiesterase 10A-knockout systems, TP-10 loses its ability to elevate cyclic nucleotides even at concentrations exceeding 1 μM, further confirming its target specificity [5]. These comprehensive selectivity data validate TP-10 as an exceptional pharmacological tool for dissecting phosphodiesterase 10A-specific functions in the central nervous system without significant confounding effects from off-target phosphodiesterase inhibition.

Properties

Product Name

TP-10

IUPAC Name

2-[[4-[4-pyridin-4-yl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]phenoxy]methyl]quinoline

Molecular Formula

C26H19F3N4O

Molecular Weight

460.4 g/mol

InChI

InChI=1S/C26H19F3N4O/c27-26(28,29)17-33-15-23(18-11-13-30-14-12-18)25(32-33)20-6-9-22(10-7-20)34-16-21-8-5-19-3-1-2-4-24(19)31-21/h1-15H,16-17H2

InChI Key

NOIXNOMHHWGUTG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C4=NN(C=C4C5=CC=NC=C5)CC(F)(F)F

Solubility

not available

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C4=NN(C=C4C5=CC=NC=C5)CC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.